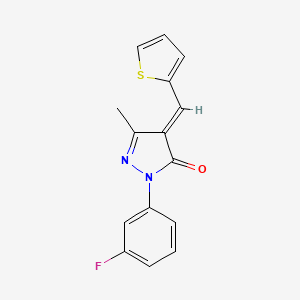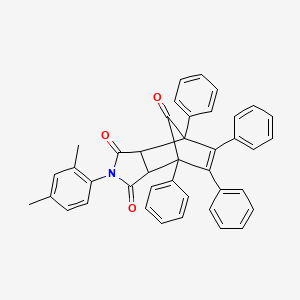![molecular formula C34H24Cl2N4O4 B11556347 N,N'-bis{2-chloro-4-[(phenylcarbonyl)amino]phenyl}benzene-1,4-dicarboxamide](/img/structure/B11556347.png)
N,N'-bis{2-chloro-4-[(phenylcarbonyl)amino]phenyl}benzene-1,4-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-bis{2-chloro-4-[(phenylcarbonyl)amino]phenyl}benzene-1,4-dicarboxamide is a complex organic compound characterized by its aromatic structure and multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis{2-chloro-4-[(phenylcarbonyl)amino]phenyl}benzene-1,4-dicarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-4-aminobenzoyl chloride with benzene-1,4-dicarboxylic acid in the presence of a base, such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-bis{2-chloro-4-[(phenylcarbonyl)amino]phenyl}benzene-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N,N’-bis{2-chloro-4-[(phenylcarbonyl)amino]phenyl}benzene-1,4-dicarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism by which N,N’-bis{2-chloro-4-[(phenylcarbonyl)amino]phenyl}benzene-1,4-dicarboxamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. These interactions are often mediated by the compound’s functional groups, which can form hydrogen bonds, ionic interactions, or hydrophobic contacts with the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-bis(2-chloro-4-nitrophenyl)benzene-1,4-dicarboxamide
- N,N’-bis(2-chloro-4-aminophenyl)benzene-1,4-dicarboxamide
- N,N’-bis(2-chloro-4-hydroxyphenyl)benzene-1,4-dicarboxamide
Uniqueness
N,N’-bis{2-chloro-4-[(phenylcarbonyl)amino]phenyl}benzene-1,4-dicarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and phenylcarbonyl groups allows for versatile modifications and interactions, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C34H24Cl2N4O4 |
|---|---|
Molekulargewicht |
623.5 g/mol |
IUPAC-Name |
1-N,4-N-bis(4-benzamido-2-chlorophenyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C34H24Cl2N4O4/c35-27-19-25(37-31(41)21-7-3-1-4-8-21)15-17-29(27)39-33(43)23-11-13-24(14-12-23)34(44)40-30-18-16-26(20-28(30)36)38-32(42)22-9-5-2-6-10-22/h1-20H,(H,37,41)(H,38,42)(H,39,43)(H,40,44) |
InChI-Schlüssel |
DDCPIGOLIOPZJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)NC(=O)C5=CC=CC=C5)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{N'-[(E)-(4-Chlorophenyl)methylidene]hydrazinecarbonyl}-N-propylformamide](/img/structure/B11556274.png)
![N-(4-{[(2E)-2-(3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B11556280.png)
![N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(naphthalen-2-yl)-1,3-benzoxazol-5-amine](/img/structure/B11556300.png)
![N'-[(E)-naphthalen-2-ylmethylidene]-2-(naphthalen-1-yloxy)propanehydrazide](/img/structure/B11556303.png)


![ethyl 6-amino-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4-(3-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B11556311.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide](/img/structure/B11556314.png)
![2-(3-methoxypropyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11556320.png)
![4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2,5-dichlorophenyl)-4-oxobutanamide](/img/structure/B11556323.png)
![5-methyl-N-{3-[3-methyl-5-(propan-2-yl)phenoxy]-5-nitrophenyl}-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B11556325.png)
![N,N'-bis{3-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzene-1,3-dicarboxamide](/img/structure/B11556331.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-hydroxy-3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11556333.png)
![N-(3,4-dichlorophenyl)-3-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-3-oxopropanamide](/img/structure/B11556334.png)
